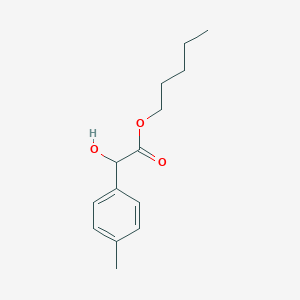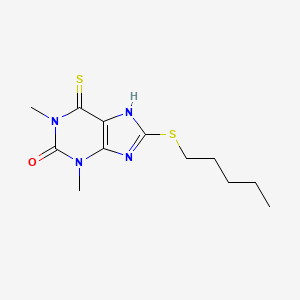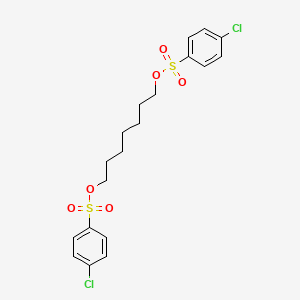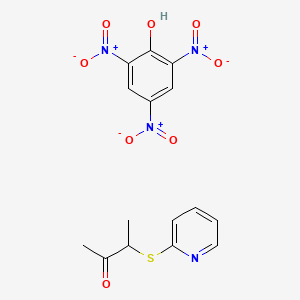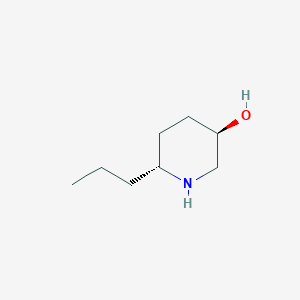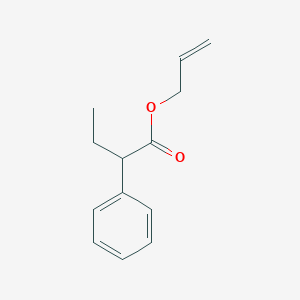
Prop-2-enyl 2-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-2-enyl 2-phenylbutanoate can be synthesized through the esterification reaction between prop-2-en-1-ol and 2-phenylbutanoic acid . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-enyl 2-phenylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield prop-2-en-1-ol and 2-phenylbutanoic acid.
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Prop-2-en-1-ol and 2-phenylbutanoic acid.
Reduction: Prop-2-en-1-ol.
Transesterification: A new ester and the corresponding alcohol.
Applications De Recherche Scientifique
Prop-2-enyl 2-phenylbutanoate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of prop-2-enyl 2-phenylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Prop-2-enyl 2-phenylbutanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Isopropyl butyrate: Used in the fragrance industry.
Compared to these compounds, this compound is unique due to its specific molecular structure and the resulting properties . Its distinct ester bond and phenyl group contribute to its unique chemical behavior and applications .
Propriétés
Numéro CAS |
6345-86-4 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
prop-2-enyl 2-phenylbutanoate |
InChI |
InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3 |
Clé InChI |
VFIPULGQSAEZRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


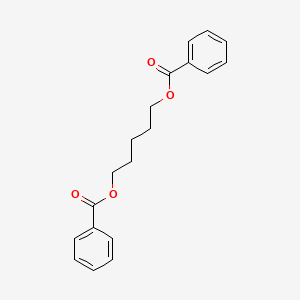
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)
![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
